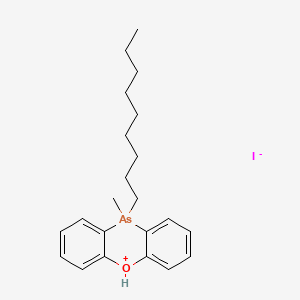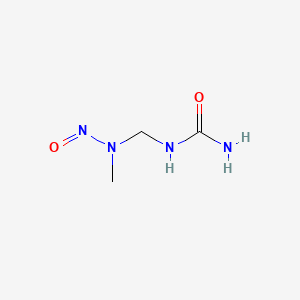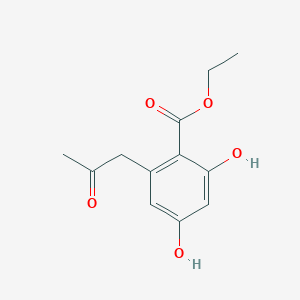
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and is characterized by the presence of ethyl, dihydroxy, and oxopropyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dihydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxopropyl group may participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Ethyl 2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of an oxopropyl group.
Ethyl 2,4-dihydroxybenzoate: Lacks the oxopropyl group.
Ethyl 2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of an oxopropyl group.
Uniqueness
Ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds.
特性
CAS番号 |
61424-90-6 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC名 |
ethyl 2,4-dihydroxy-6-(2-oxopropyl)benzoate |
InChI |
InChI=1S/C12H14O5/c1-3-17-12(16)11-8(4-7(2)13)5-9(14)6-10(11)15/h5-6,14-15H,3-4H2,1-2H3 |
InChIキー |
TZNMFVAAMJSBJB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
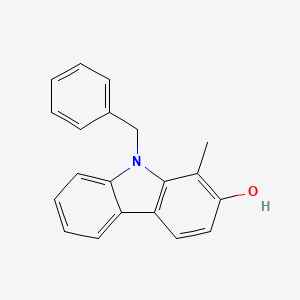
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
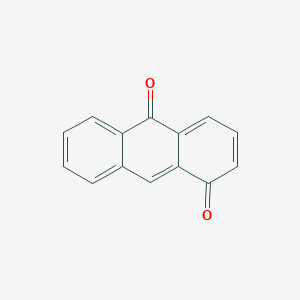
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)


![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
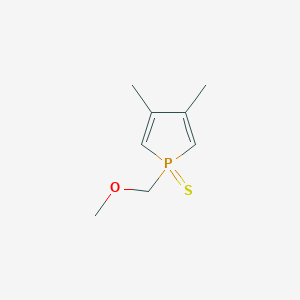


![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)
